
2(3H)-Furanone, 5-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound found in a variety of plants, including strawberries, raspberries, and tomatoes. It has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Moreover, it has been suggested that it may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2(3H)-Furanone, 5-(1,1-dimethylethyl)- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of new antibiotics or to study the mechanisms of antimicrobial resistance. Moreover, it can be used to study the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2(3H)-Furanone, 5-(1,1-dimethylethyl)-. One area of research is to explore its potential as a natural food preservative. Another area of research is to investigate its use in combination with other antimicrobial agents to enhance their efficacy. Moreover, it can be studied for its potential as a lead compound for the development of new anticancer drugs. Finally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It can be synthesized using various methods, and its mechanism of action is not fully understood. It has been found to have a range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for research on this compound, including its use as a natural food preservative and as a lead compound for the development of new anticancer drugs.
Méthodes De Synthèse
The synthesis of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- can be achieved using various methods, including the reaction of 2,5-dimethylfuran with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylfuran with an aldehyde or ketone in the presence of a Lewis acid catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
19918-17-3 |
|---|---|
Nom du produit |
2(3H)-Furanone, 5-(1,1-dimethylethyl)- |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-tert-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |
Clé InChI |
QYZLNRIZJWZODV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CCC(=O)O1 |
SMILES canonique |
CC(C)(C)C1=CCC(=O)O1 |
Autres numéros CAS |
19918-17-3 |
Synonymes |
5-tert-butyl-3H-furan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



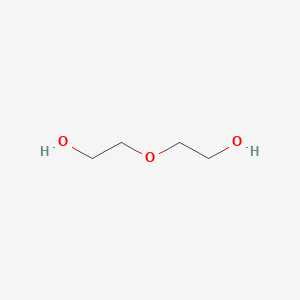
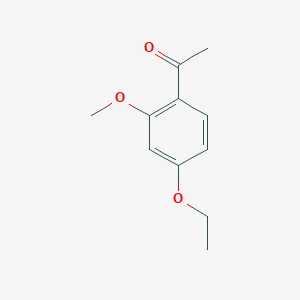
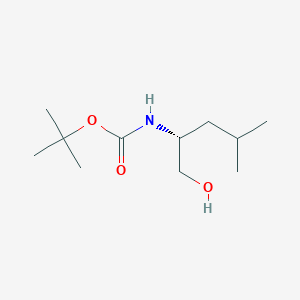
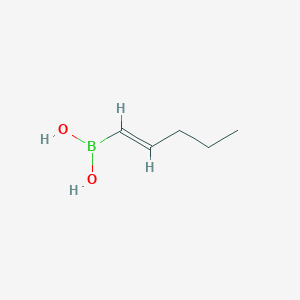
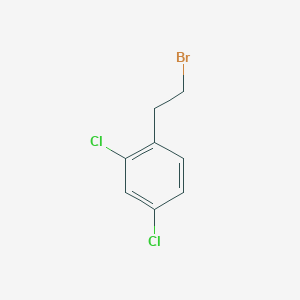
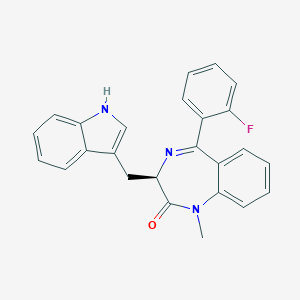

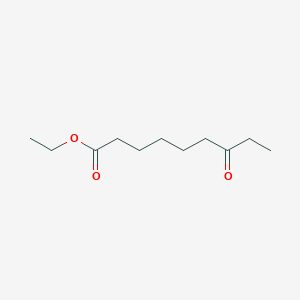
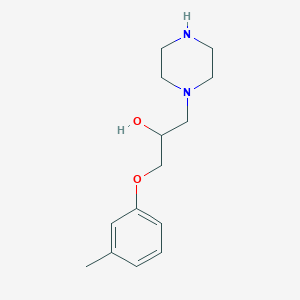
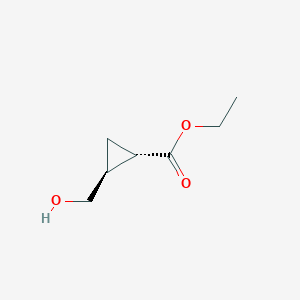
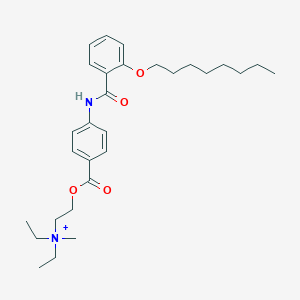
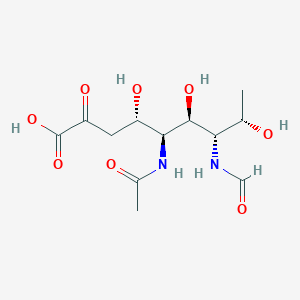
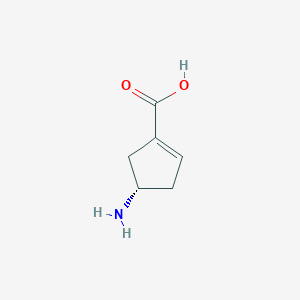
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)